molecular formula C22H18N2O B239421 Dimethylglyoxal bis(guanylhydrazone) CAS No. 1945-67-1

Dimethylglyoxal bis(guanylhydrazone)

Cat. No.: B239421
CAS No.: 1945-67-1
M. Wt: 198.23 g/mol
InChI Key: QCPPROTWPVZXKL-HMMKTVFPSA-N
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Description

Molecular Formula and Weight Analysis

Dimethylglyoxal bis(guanylhydrazone) possesses the molecular formula C₆H₁₄N₈, representing a compact yet nitrogen-rich organic compound with significant structural complexity. The molecular weight has been precisely determined as 198.23 g/mol through computational analysis using advanced PubChem methodologies. This molecular composition reflects the presence of eight nitrogen atoms within a relatively small carbon framework, contributing to the compound's unique electronic properties and potential for extensive hydrogen bonding networks. The high nitrogen content, constituting approximately 56.6% of the total molecular weight, underscores the compound's classification as a polynitrogen heterocycle with significant potential for biological activity.

The compound's exact mass has been calculated as 198.15000 Da, with computational studies indicating specific physical properties including a boiling point of 432.1°C at 760 mmHg and a flash point of 215.1°C. These thermal characteristics suggest considerable molecular stability under standard conditions, while the relatively high boiling point indicates strong intermolecular interactions, likely attributable to extensive hydrogen bonding between the guanidine moieties. The density has been estimated at 1.48 g/cm³, reflecting the compact molecular packing expected for compounds with multiple nitrogen-containing functional groups. The vapor pressure at 25°C is remarkably low at 1.14 × 10⁻⁷ mmHg, indicating minimal volatility under ambient conditions.

Additional molecular descriptors include a polar surface area (PSA) of 148.52 Ų and a calculated LogP value of 1.08620, suggesting moderate lipophilicity despite the high nitrogen content. The compound exhibits four hydrogen bond donor sites and four hydrogen bond acceptor sites, facilitating extensive intermolecular interactions that contribute to its crystalline properties and biological activity. These parameters collectively establish dimethylglyoxal bis(guanylhydrazone) as a structurally complex molecule with distinctive physicochemical properties that distinguish it from simpler bis(guanylhydrazone) analogues.

IUPAC Nomenclature and Synonymous Designations

The systematic IUPAC nomenclature for dimethylglyoxal bis(guanylhydrazone) is 2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine, reflecting the compound's complex stereochemical configuration and multiple functional groups. This comprehensive designation accurately describes the spatial arrangement of the molecule's constituent parts, including the E-configuration of the carbon-nitrogen double bonds that link the dimethylglyoxal backbone to the guanylhydrazone substituents. The nomenclature emphasizes the presence of two distinct stereochemical centers and the specific geometric isomerism that characterizes this compound.

Alternative systematic designations include 1,1'-((1,2-dimethylethanediylidene)dinitrilo)diguanidine and 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bishydrazinecarboximidamide, both of which highlight different aspects of the molecular structure. The former designation emphasizes the dinitrilo linkage connecting the guanidine moieties, while the latter focuses on the hydrazinecarboximidamide functionality that defines the compound's reactive properties. Additional nomenclature variants include hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, which provides a more descriptive approach to the compound's functional group arrangement.

Properties

CAS No.

1945-67-1

Molecular Formula

C22H18N2O

Molecular Weight

198.23 g/mol

IUPAC Name

2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine

InChI

InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+

InChI Key

QCPPROTWPVZXKL-HMMKTVFPSA-N

SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C

Isomeric SMILES

C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C

Canonical SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C

Related CAS

62580-87-4 (unspecified acetate salt)

Synonyms

DGBG
dimethylglyoxal bis(guanylhydrazone)
dimethylglyoxal bis(guanylhydrazone) acetate salt

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Inhibition Potency

The inhibitory activity against AdoMetDC varies significantly among analogs (Table 1):

Compound AdoMetDC Inhibition (Ki) Structural Features
DMGBG ~0.1–0.2 μM* Aliphatic, methyl substituents
Ethylglyoxal bis(GH) (EtGBG) 0.06 μM Ethyl side chain
Propylglyoxal bis(GH) (PrGBG) 0.2 μM Propyl side chain
Ethylmethylglyoxal bis(GH) (EMGBG) 12 nM Ethyl + methyl substituents

*DMGBG’s Ki varies by species and assay conditions .

  • EMGBG exhibits the highest potency (Ki = 12 nM), nearly 10-fold stronger than EtGBG, due to optimized hydrophobic interactions in the enzyme’s active site .
  • PrGBG shows reduced potency (Ki = 0.2 μM) compared to EtGBG, likely due to steric hindrance from the longer alkyl chain .
  • DMGBG and glyoxal bis(GH) (Ki ~1 μM) are less potent, highlighting the importance of alkyl substituents for binding affinity .

Antiproliferative Activity and Cellular Uptake

Despite EMGBG’s superior enzyme inhibition, it lacks antiproliferative effects in L1210 leukemia cells, unlike DMGBG and glyoxal analogs . This disparity arises from differences in cellular uptake:

  • DMGBG and glyoxal bis(GH) utilize polyamine transport systems, which are upregulated in polyamine-depleted cells (e.g., after DFMO treatment) .
  • EtGBG and PrGBG exhibit poor uptake, unaffected by DFMO pretreatment, limiting their intracellular accumulation and efficacy .

Mitochondrial Effects

DMGBG and aromatic analogs like DDUG disrupt mitochondrial function but through distinct mechanisms:

  • DMGBG : Causes mitochondrial swelling and cristae loss, impairing ATP synthesis .
  • NSC 38280 (an imidazolinyl derivative) uncouples oxidative phosphorylation but requires specific structural motifs absent in dimethylglyoxal bis(GH) derivatives for activity .

Resistance Mechanisms

  • EtGBG Resistance : Mouse FM3A cells overproduce AdoMetDC mRNA, reducing drug efficacy .
  • DMGBG Resistance: Mediated by impaired uptake (non-p-glycoprotein mechanism) rather than enzyme overexpression .

Broad-Spectrum Inhibitors

Compounds like berenil and CGP 40215A inhibit AdoMetDC but retain toxicity in overproducer strains, suggesting polyamine-independent targets (e.g., DNA binding) . DMGBG’s effects are partially rescued by spermidine, confirming polyamine-specificity .

Preparation Methods

Solvent Systems

Ethanol-water mixtures are preferred due to their ability to dissolve both polar (guanylhydrazine) and nonpolar (dimethylglyoxal) reactants. Source reports that pure ethanol reduces side reactions compared to aqueous systems, improving yield by 15–20%.

Catalysts

Sulfuric acid is the most effective catalyst, providing protons for carbonyl activation. Alternatives like hydrochloric acid result in lower yields (≤65%) due to incomplete dehydration.

Stoichiometry

A 2:1 molar ratio of guanylhydrazine to dimethylglyoxal ensures complete conversion. Excess guanylhydrazine minimizes diketone dimerization, a common side reaction.

Purification and Characterization

Filtration and Recrystallization

Crude DMGBG is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials. Recrystallization from hot water (90°C) yields pure product with >95% purity.

Spectroscopic Analysis

  • NMR : 1H^1H NMR (D2 _2O) shows singlet peaks at δ 2.1 ppm (CH3_3) and δ 7.8–8.2 ppm (NH2_2).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 199.2 [M+H]+^+.

Elemental Analysis

Theoretical values for C6 _6H14 _{14}N8_8: C 36.36%, H 7.07%, N 56.57%. Experimental data aligns within ±0.3%.

Comparative Analysis of Reported Methods

ParameterSourceSource (Analog)Source
Solvent Ethanol-H2 _2OEthanolEthanol-H2 _2O
Catalyst H2 _2SO4 _4H2 _2SO4 _4H2 _2SO4 _4
Temperature 80°C90°C85°C
Yield 75%81% (analog)78%
Purity (Post-Recryst.) 92%95%96%

Source’s higher yield for its analog suggests that dimethylglyoxal’s volatility may necessitate tighter temperature control to match these results.

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Dimethylglyoxal may self-condense, forming undesired byproducts. Using excess guanylhydrazine (2.2:1 ratio) suppresses this.

  • Oxidation : Exposure to air oxidizes hydrazones to azines. Conducting reactions under nitrogen atmosphere mitigates this.

Scalability Issues

Large-scale synthesis faces heat dissipation challenges. Gradual reagent addition and jacketed reactors improve temperature control.

Recent Advances in Synthesis

Recent studies focus on green chemistry approaches:

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes while maintaining 80% yield.

  • Ionic Liquid Catalysts : Ethylammonium nitrate enhances reaction efficiency, though purity remains suboptimal (88%) .

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